Zinc hexafluorosilicate

Description

Historical Context and Evolution of Research on Hexafluorosilicate (B96646) Anions

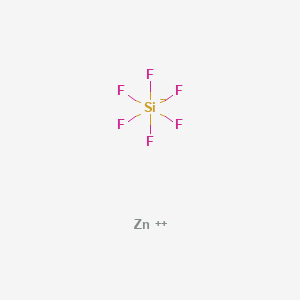

The study of silicon-containing compounds has a rich history, with silicon itself being isolated by Jöns Jacob Berzelius in 1823. wikipedia.org The hexafluorosilicate anion ([SiF₆]²⁻) is a stable, octahedral species that has been known for over a century. mdpi.com Historically, research into hexafluorosilicates was closely tied to the study of fluorosilicic acid (H₂SiF₆), a large-scale byproduct of phosphate (B84403) fertilizer production. core.ac.uk

Early research focused on the fundamental properties and reactions of hexafluorosilicate salts. A notable aspect of its history is its occasional and unexpected formation in chemical reactions. Researchers have documented the inadvertent synthesis of the hexafluorosilicate anion during experiments involving fluoride-containing reagents, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), in glass vessels. nih.govrsc.org This occurs because fluoride (B91410) ions can react with the silica (B1680970) (SiO₂) in glassware, especially under certain conditions, leading to the formation of the stable SiF₆²⁻ anion. nih.govrsc.orgrsc.orgacs.org This phenomenon underscores the thermodynamic stability of the hexafluorosilicate anion and has been a point of consideration in synthetic chemistry for decades. rsc.org

Significance of Hexafluorosilicate Anions as Ligands and Counterions in Material Science

In the realm of material science, the hexafluorosilicate anion has emerged as a crucial building block, particularly in the design of coordination polymers and metal-organic frameworks (MOFs). Its significance lies in its dual functionality as both a coordinating anion (ligand) and a charge-balancing counterion. mdpi.com

As a ligand, the octahedral SiF₆²⁻ can act as a "pillar" or bridge between metal centers, extending one- or two-dimensional structures into three-dimensional frameworks. mdpi.comresearchgate.net The fluorine atoms on the anion can coordinate to metal ions, influencing the resulting topology and pore characteristics of the material. This bridging capability is fundamental in creating porous materials with tailored properties for specific applications. researchgate.net For instance, in certain zinc-based MOFs, the SiF₆²⁻ anion bridges two metal centers, playing a vital role in extending the dimensionality of the framework. mdpi.com

Overview of Key Research Domains Involving Zinc Hexafluorosilicate

Research involving this compound is diverse, spanning several key domains. Its applications are a direct result of its chemical and physical properties.

Material Science (Metal-Organic Frameworks) : A primary research focus is the use of this compound as a precursor for synthesizing highly porous MOFs, often referred to as SIFSIX materials. researchgate.netresearchgate.net These materials are investigated for their exceptional gas sorption and separation capabilities, particularly for carbon dioxide capture. researchgate.netresearchgate.net The specific geometry and electronic properties of the SiF₆²⁻ pillar in these zinc-based frameworks create ultramicroporous structures with high selectivity for CO₂ over other gases like nitrogen, methane, and hydrogen. researchgate.netacs.org

Construction and Building Materials : this compound is widely recognized for its role as a chemical agent for treating stone and concrete surfaces. It is used as a crystallizing agent to harden and increase the durability of marble and terrazzo floors. google.com It reacts with the surface to create a microcrystalline finish, enhancing its resistance. google.com Furthermore, it serves as a rapid hardening agent for concrete and a strengthening agent for plaster. df-chemicals.commade-in-china.comvizagchemical.com

Wood Preservation : The compound is utilized as a wood preservative. made-in-china.comvizagchemical.comgoogle.com Its fungicidal and insecticidal properties help protect wood from decay and insect attack, thereby extending the lifespan of wooden structures. df-chemicals.com It is often used in combination with other metal hexafluorosilicates in water-soluble preservative formulations. google.com

Glass and Coatings Technology : In the production of specialty glasses and coatings, this compound improves thermal and chemical resistance. chemimpex.comdf-chemicals.com Coatings containing this compound can provide corrosion and abrasion resistance, which is valuable for protecting surfaces in various industrial, military, and optical applications. df-chemicals.com

Interdisciplinary Relevance of this compound Studies

The study of this compound is inherently interdisciplinary, bridging chemistry, materials science, engineering, and environmental science.

Chemistry and Materials Science : Chemists and material scientists are exploring its use in creating novel functional materials. The synthesis of MOFs with this compound has led to advancements in gas storage, separation, and catalysis. mdpi.comrsc.orgacs.org The fundamental study of its crystal engineering provides insights into supramolecular assembly and molecular tectonics. unistra.frrsc.org

Civil and Environmental Engineering : In civil engineering, its application as a concrete hardener and surface treatment contributes to the development of more durable infrastructure. made-in-china.comchemimpex.com Its role in wood preservation is relevant to sustainable construction practices. df-chemicals.com Furthermore, its use in water treatment processes for removing heavy metals highlights its environmental applications. chemimpex.com

Agriculture and Forestry : The use of this compound as a wood preservative has direct relevance to the forestry and agriculture industries by extending the service life of wood products. vizagchemical.comdf-chemicals.com It is also used as a mothproofing agent for textiles. mfa.org

Electronics and Optics : In the electronics industry, it is used in coatings to provide corrosion resistance for components. chemimpex.com In optics, its ability to enhance the durability of glass without compromising transparency is crucial for manufacturing robust optical instruments. df-chemicals.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | ZnSiF₆ | chembk.comnih.gov |

| Molar Mass | 207.47 g/mol (anhydrous) | chembk.comsigmaaldrich.com |

| Appearance | White crystalline powder or colorless hexagonal crystals | made-in-china.comchembk.com |

| Density | 2.104 g/cm³ | mfa.orgchembk.com |

| Solubility | Soluble in water and inorganic acids; Insoluble in ethanol | chembk.com |

| pH of 1% aqueous solution | 3.2 | chembk.com |

| Decomposition | Decomposes at 100°C into silicon tetrafluoride, water, and zinc fluoride | chembk.com |

Table 2: Research Applications of this compound

| Research Domain | Specific Application | Key Function | Source(s) |

| Materials Science | Synthesis of Metal-Organic Frameworks (MOFs) | Pillar/linker in porous structures for gas separation (e.g., CO₂ capture) | researchgate.netresearchgate.netnii.ac.jp |

| Construction | Concrete hardener, plaster strengthener, stone surface treatment | Increases durability and chemical resistance | google.comdf-chemicals.commade-in-china.comvizagchemical.comchemimpex.com |

| Wood Preservation | Wood treatment agent | Acts as a fungicide and insecticide | made-in-china.comvizagchemical.comgoogle.comdf-chemicals.com |

| Glass & Coatings | Additive for specialty glasses and protective coatings | Enhances thermal, chemical, and abrasion resistance | chemimpex.comdf-chemicals.com |

| Agriculture | Micronutrient in fertilizers, mothproofing agent | Promotes plant growth, protects textiles | mfa.orgchemimpex.com |

| Water Treatment | Purification agent | Aids in the removal of heavy metals | chemimpex.com |

| Chemical Synthesis | Catalyst for polyester (B1180765) fiber production | Facilitates polymerization reactions | df-chemicals.commade-in-china.com |

Properties

IUPAC Name |

zinc;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Zn/c1-7(2,3,4,5)6;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPUQLOSQCXHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Si.Zn, F6SiZn | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884938 | |

| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc fluorosilicate appears as a solid material, or the solid mixed with water. Insoluble in water and denser than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion., Hexahydrate: White solid; [Merck Index] Grey odorless solid; [MSDSonline] | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc silicofluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7796 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 to 158 °F at 760 mmHg (decomposes) (USCG, 1999) | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Solubility: 77 g/100 g water at 10 °C; 93 g/100 g water at 60 °C /Hexahydrate/, 54.371 lb/100 lb water at 70 °F | |

| Record name | ZINC SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.1 at 68 °F (USCG, 1999) - Denser than water; will sink, Density: 2.104 g/cu cm | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

16871-71-9 | |

| Record name | ZINC FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16871-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc silicofluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016871719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicate(2-), hexafluoro-, zinc (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTE5F70KZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC SILICOFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Approaches and Mechanistic Investigations of Zinc Hexafluorosilicate Formation

Controlled Synthesis of Crystalline Zinc Hexafluorosilicate (B96646) Hydrates

The controlled synthesis of crystalline zinc hexafluorosilicate hydrates is crucial for their application in various fields, including the creation of high-performance ceramics, specialty coatings, and advanced materials. chemimpex.com These hydrates, with the general formula ZnSiF₆·xH₂O, are typically white to off-white crystalline powders. chemimpex.comcymitquimica.com The synthesis often involves carefully controlled conditions to ensure high purity (≥98.0%) and the desired crystalline structure. cymitquimica.com

Recent research has focused on the development of metal-organic frameworks (MOFs) incorporating this compound. For instance, a novel three-dimensional, two-fold interpenetrated bi-porous MOF with the formula {[Zn(L)₂(SiF₆)]·(CH₂Cl₂)xG}n (where L is a neutral N-donor linker and G represents guest molecules) was synthesized at room temperature. researchgate.net Single-crystal X-ray diffraction revealed that the SiF₆²⁻ anion plays a critical role in extending the framework's dimensionality by bridging two zinc centers, which adopt an octahedral geometry. researchgate.net

Another area of investigation involves the synthesis of ultramicroporous coordination polymers. The zinc analogue, SIFSIX-3-Zn, was the first in its family to be synthesized and has demonstrated notable selectivity for CO₂ separation. researchgate.net The synthesis of these materials often requires precise control of temperature to obtain the desired crystal structure. For example, in the synthesis of SIFSIX-3-Cu, a temperature of 25°C was found to be optimal for producing the desired 3D crystals, while higher temperatures led to the formation of 2D crystals. researchgate.net

The following table summarizes key parameters for the synthesis of crystalline this compound-based materials:

| Material | Synthesis Temperature | Key Feature | Reference |

| {[Zn(L)₂(SiF₆)]·(CH₂Cl₂)xG}n | Room Temperature | SiF₆²⁻ anion bridges two metal centers | researchgate.net |

| SIFSIX-3-Zn | Not specified | First in its family, high CO₂ selectivity | researchgate.net |

| SIFSIX-3-Cu | 25°C | Optimal for 3D crystal formation | researchgate.net |

Mechanistic Pathways of Hexafluorosilicate Anion Formation in Reaction Systems

The formation of the hexafluorosilicate anion (SiF₆²⁻) is a critical step in the synthesis of this compound and related materials. Understanding the mechanistic pathways of its formation is essential for controlling the synthesis process and obtaining desired products.

In-situ Generation of Hexafluorosilicate from Fluoride-Containing Polyatomic Anions and Silicate (B1173343) Sources in Self-Assembly Processes

The in-situ generation of the hexafluorosilicate anion (SiF₆²⁻) from fluoride-containing polyatomic anions and silicate sources is a frequently observed phenomenon, particularly in self-assembly processes conducted in glass vessels. researchgate.netresearchgate.net The glass itself can act as a source of silicon dioxide (SiO₂), which reacts with fluoride (B91410) ions to form SiF₆²⁻. researchgate.net This reaction can be initiated by various fluoride-containing species, including hydrofluoric acid (HF), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻). acs.orgnih.gov

The formation of SiF₆²⁻ is often serendipitous, occurring as an unexpected side product. researchgate.netnih.gov For example, attempts to synthesize other coordination complexes can lead to the formation of hexafluorosilicate-containing structures when fluoride sources are present in the reaction mixture within a glass container. researchgate.net The SiF₆²⁻ anion can then act as a template, guiding the assembly of complex structures like coordination cages. researchgate.netrsc.org

The reaction of fluoride ions with glassware to produce SiF₆²⁻ has been documented under both acidic and alkaline conditions. acs.orgnih.gov While the etching of glass by HF is a well-known chemical process, the reaction of fluoride ions with glass in an organic solvent under alkaline conditions has also been observed. acs.org This underscores the importance of considering the potential for SiF₆²⁻ formation whenever fluoride-containing materials are used in silicon-based glassware, regardless of the reaction's pH. researchgate.netacs.org

Influence of Transition Metal Cations (e.g., Zn²⁺, Cu²⁺) on Hexafluorosilicate Formation Kinetics and Thermodynamics

Transition metal cations, such as Zn²⁺ and Cu²⁺, can significantly influence the kinetics and thermodynamics of hexafluorosilicate (SiF₆²⁻) formation. The presence of these cations can drive the self-assembly of complex structures where SiF₆²⁻ acts as a template or a bridging ligand. researchgate.net

Studies have shown that the self-assembly of M(BF₄)₂ (where M²⁺ = Cu²⁺ or Zn²⁺) with tridentate N-donors in a glass vessel can lead to the formation of SiF₆²⁻-encapsulated cages. researchgate.net The formation of these cages demonstrates the thermodynamic favorability of incorporating the SiF₆²⁻ anion into the final structure. The kinetics of SiF₆²⁻ formation can also be influenced by the nature of the initial fluoride-containing anion, with the rate of formation observed to be in the order of BF₄⁻ < PF₆⁻ < SbF₆⁻ under specific reaction conditions. researchgate.netresearchgate.net

The coordination of transition metal cations to ligands can create a specific environment that facilitates the formation and stabilization of the SiF₆²⁻ anion. For instance, in the formation of coordination cages, the metal-ligand framework provides a cavity that is well-suited to encapsulate the octahedral SiF₆²⁻ anion. rsc.org The stability of these complexes suggests a strong thermodynamic driving force for their formation.

The following table highlights the role of transition metal cations in the formation of hexafluorosilicate-containing structures:

| Metal Cation | Initial Fluoride Source | Resulting Structure | Reference |

| Cu²⁺, Zn²⁺ | M(BF₄)₂ | SiF₆²⁻-encapsulated cages | researchgate.net |

| Cu²⁺ | Cu(BF₄)₂, Cu(PF₆)₂, Cu(SbF₆)₂ | SiF₆²⁻-encapsulated cages | researchgate.netresearchgate.net |

| Cu²⁺ | Cu(BF₄)₂ with (NH₄)₂SiF₆ | (SiF₆)@Cu₂L₄₂ cage | rsc.org |

| Cu²⁺ | Cu(NO₃)₂ or Cu(ClO₄)₂ with (NH₄)₂SiF₆ | (SiF₆)@Cu₂L₄ cage | rsc.org |

Novel Synthetic Routes for this compound-Derived Materials

Metathesis Reactions for Hexafluorosilicate Complex Formation

Metathesis, or double displacement, reactions provide a versatile route for the synthesis of hexafluorosilicate complexes. chemmybear.com This approach typically involves the reaction of a soluble salt containing the desired cation with a soluble hexafluorosilicate salt. The driving force for the reaction is often the formation of a precipitate, a gas, or a weak electrolyte. chemmybear.com

In the context of hexafluorosilicate chemistry, metathesis can be used to introduce the hexafluorosilicate anion into a coordination complex. For example, reacting a metal salt with a hexafluorosilicate salt in a suitable solvent can lead to the formation of a new complex where the original anion has been replaced by hexafluorosilicate. The success of the reaction depends on the relative solubilities of the reactants and products.

An example of this is the synthesis of lead(II) hexafluorosilicate complexes, where lead(II) nitrate (B79036) is reacted with a hexafluorosilicate salt in an aqueous solution. researchgate.net This method allows for the formation of various coordination polymers with different structures depending on the ligands present.

Precipitation-Based Synthesis Strategies for this compound Compounds

Precipitation is a common and effective method for synthesizing this compound compounds. This strategy relies on the low solubility of this compound in certain solvents, typically water. The synthesis usually involves mixing a soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride, with a soluble hexafluorosilicate salt, like ammonium (B1175870) hexafluorosilicate or hexafluorosilicic acid. researchgate.netacs.org

The reaction leads to the formation of a solid precipitate of this compound, which can then be isolated by filtration, washed, and dried. The purity and crystalline form of the product can be controlled by factors such as the concentration of the reactants, the reaction temperature, and the rate of mixing.

Sophisticated Structural Elucidation and Spectroscopic Probing of Zinc Hexafluorosilicate and Its Complexes

Single-Crystal X-ray Diffraction Studies of Zinc Hexafluorosilicate (B96646) Compounds and Coordination Polymers

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in understanding the structural chemistry of zinc hexafluorosilicate and its derivatives.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic analysis of various this compound compounds has shown that they can adopt different crystal systems and space groups depending on the co-ligands present in the structure. For instance, a three-dimensional metal-organic framework (MOF) with the formula {Zn(L)₂(SiF₆)xG}n (where L is (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine and G represents guest molecules) was found to crystallize in the monoclinic system with a C2/m space group. mdpi.com Another example, tetraethylammonium (B1195904) hexafluorosilicate, [(C₂H₅)₄N]₂SiF₆, crystallizes in the monoclinic system with the space group P2₁. ijert.orgijert.org

The unit cell parameters for these compounds are determined with high precision from the diffraction data. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

Table 1: Crystallographic Data for Selected this compound Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

|---|---|---|---|---|---|---|---|

| {Zn(L)₂(SiF₆)xG}n mdpi.com | Monoclinic | C2/m | - | - | - | - | 2 |

Analysis of Coordination Geometry and Bond Parameters in this compound Systems

The coordination environment around the zinc(II) ion in these complexes is a key aspect of their structure. In many cases, the zinc ion exhibits an octahedral coordination geometry. mdpi.comwikipedia.org For example, in the MOF {Zn(L)₂(SiF₆)xG}n, the Zn(II) center is coordinated to four nitrogen atoms from the organic linkers and two fluorine atoms from two different hexafluorosilicate anions, resulting in an N₄F₂ donor set. mdpi.com Similarly, in the cage compound (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂, the zinc(II) ion also displays an octahedral arrangement. rsc.org

The bond lengths and angles within the coordination sphere of the zinc ion provide valuable insights into the nature of the metal-ligand interactions. These parameters are determined from the refinement of the crystal structure data.

Table 2: Selected Bond Parameters for this compound Complexes

| Compound | Coordination Geometry of Zn(II) | Bond | Bond Length (Å) |

|---|---|---|---|

| {Zn(L)₂(SiF₆)xG}n mdpi.com | Octahedral (N₄F₂) | Zn-N (equatorial) | 2.139 |

| Zn-F (axial) | 2.153 |

Identification of Hexafluorosilicate Anion Bridging and its Role in Framework Extension

The hexafluorosilicate (SiF₆²⁻) anion is not always a simple counter-ion; it can actively participate in the construction of extended frameworks. rsc.orgnih.gov In many coordination polymers, the SiF₆²⁻ anion acts as a bridging ligand, connecting two metal centers. mdpi.com This bridging function is crucial for extending the dimensionality of the structure, transforming lower-dimensional entities into two- or three-dimensional networks. mdpi.comresearchgate.net For instance, in the aforementioned MOF, {Zn(L)₂(SiF₆)xG}n, the SiF₆²⁻ anions bridge the Zn(II) centers, playing a vital role in the formation of the 3D framework. mdpi.com The anion can also act as a cage-to-cage bridge, further contributing to the supramolecular assembly. rsc.orgnih.gov

Structural Insights into Hexafluorosilicate-Encapsulated Cages and Supramolecular Architectures

The hexafluorosilicate anion can also be encapsulated within molecular cages, acting as a template for their formation. rsc.orgnih.govresearchgate.net The self-assembly of metal ions and organic ligands in the presence of SiF₆²⁻ can lead to the formation of cage-like structures where the anion is trapped in the central cavity. rsc.orgrsc.orgnih.gov An example is the formation of a Zn₂L₄ cage that encapsulates an SiF₆²⁻ anion. rsc.orgrsc.orgnih.gov The encapsulated anion helps to stabilize the cage structure through various non-covalent interactions, such as hydrogen bonds. researchgate.net These hexafluorosilicate-encapsulated cages can then self-assemble into more complex supramolecular architectures. researchgate.net

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Molecular Characterization

Vibrational spectroscopy, particularly infrared and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Complex Confirmation

IR and FTIR spectroscopy are widely used to confirm the presence of the hexafluorosilicate anion in various compounds. The free octahedral SiF₆²⁻ anion exhibits characteristic infrared-active vibrational modes, primarily the ν₃ (asymmetric stretching) and ν₄ (asymmetric bending) modes. spectroscopyonline.com The ν₃ mode typically appears as a strong band around 741 cm⁻¹, while the ν₄ mode is observed near 483 cm⁻¹. spectroscopyonline.com The presence of a strong absorption band in this region of the IR spectrum is a reliable indicator of the presence of the hexafluorosilicate anion. rsc.orgspectroscopyonline.com

In complex structures, the symmetry of the SiF₆²⁻ anion can be lowered, which may lead to the splitting of these characteristic bands. biointerfaceresearch.com For example, in the IR spectrum of (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂, characteristic bands for the SiF₆²⁻ anion were observed, confirming its presence in the complex. rsc.org The analysis of the vibrational spectra of various hexafluorosilicate salts has shown that the ν₃ mode is the most characteristic band for confirming the presence of the hexafluorosilicate anion. spectroscopyonline.com

Table 3: Characteristic IR Bands for the Hexafluorosilicate Anion

| Vibrational Mode | Wavenumber (cm⁻¹) (Free Anion) spectroscopyonline.com |

|---|---|

| ν₃ (asymmetric stretching) | ~741 |

High-Resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Studies on Anion Binding, Host-Guest Interactions, and Solution Dynamics

High-resolution ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive techniques for investigating the intricate interactions and dynamic processes of this compound in solution. These methods provide detailed insights into anion binding, the formation of host-guest complexes, and the fluxional behavior of these systems at the molecular level.

Anion Binding and Host-Guest Interactions:

¹H and ¹⁹F NMR studies are instrumental in characterizing the binding of the hexafluorosilicate anion (SiF₆²⁻) within various molecular hosts. For instance, the formation of host-guest complexes between this compound and cavitands or metallamacrocycles can be monitored by observing changes in the chemical shifts of both the host and the guest molecules. researchgate.netresearchgate.net The encapsulation of the SiF₆²⁻ anion is often driven by a combination of coordination bonds and multiple non-covalent interactions, such as C-H···F hydrogen bonds. researchgate.net

In the presence of a suitable host, the ¹⁹F NMR spectrum of this compound will exhibit shifts indicative of the anion's new chemical environment. For example, a sharp signal for the aqueous SiF₆²⁻ ion is typically observed between -128.2 ppm and -130.5 ppm. rsc.org Upon encapsulation, this signal can shift, and its multiplicity may change depending on the symmetry of the host's binding pocket. The ¹H NMR spectrum of the host molecule will also show significant changes in the chemical shifts of protons lining the cavity, providing evidence of the host-guest interaction. nih.gov

Variable-temperature NMR studies can further elucidate the thermodynamics and kinetics of these binding events. researchgate.netresearchgate.net By tracking the changes in chemical shifts and line shapes as a function of temperature, researchers can determine association constants (Kₐ) and the dynamic exchange rates between the free and bound states of the guest. rsc.orgnih.gov

Solution Dynamics:

NMR spectroscopy is also a key tool for studying the dynamic behavior of this compound complexes in solution. researchgate.net Techniques such as ¹H and ¹⁹F NMR relaxation and diffusion-ordered spectroscopy (DOSY) can probe molecular mobility and the stability of host-guest complexes. nih.gov For example, a decrease in the spin-lattice (T₁) and spin-spin (T₂) relaxation times of a host molecule upon binding with hexafluorosilicate indicates a reduction in its molecular mobility. nih.gov

Furthermore, in systems containing multiple potential binding sites or fluxional hosts, NMR can reveal the exchange processes occurring. For instance, in certain metallo-β-lactamases, the binding of zinc ions, which can be modeled by the behavior of this compound in solution, induces significant conformational and dynamic changes that can be monitored by NMR. nih.gov The exchange between different conformational states can be slow or fast on the NMR timescale, leading to distinct spectral features that provide insight into the energy barriers of these processes. nih.gov

A summary of representative NMR data for hexafluorosilicate species is presented in the table below.

| Nucleus | Chemical Shift (δ) Range (ppm) | Coupling Constant (J) | System | Reference |

| ¹⁹F | -128.2 to -130.5 | Aqueous SiF₆²⁻ | rsc.org | |

| ¹⁹F | -129.02 | J(²⁹Si–¹⁹F) = 107.6 Hz | bis(4-carboxyethylpyridinium) hexafluorosilicate | researchgate.net |

| ¹⁹F | -131.43 | J(²⁹Si–¹⁹F) = 107.5 Hz | bis(3-carboxyethylpyridinium) hexafluorosilicate | researchgate.net |

| ¹⁹F | -133.35 | bis(2-carboxyethylpyridinium) hexafluorosilicate | researchgate.net |

Thermal Analysis Techniques in Structural Stability and Transformation Research

Thermal analysis techniques are crucial for understanding the structural stability and phase transformations of this compound and its derivatives. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative information on decomposition pathways, solvate evaporation, and thermal events like phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition behavior. sci-hub.se For this compound and its complexes, TGA is particularly useful for determining the temperatures at which coordinated or guest solvent molecules are lost and when the compound itself begins to decompose. subodhpgcollege.commdpi.com

In a typical TGA experiment, a sample of this compound hydrate, for instance, would show an initial mass loss corresponding to the evaporation of water molecules. mdpi.com This desolvation step usually occurs at relatively low temperatures, often below 150°C. sci-hub.se Following this, a plateau in the TGA curve indicates a region of thermal stability for the anhydrous or desolvated compound. sci-hub.se At higher temperatures, a significant mass loss signifies the decomposition of the framework. mdpi.comresearchgate.net For materials like metal-organic frameworks (MOFs) containing the SiF₆²⁻ pillar, decomposition can involve the fragmentation of the pillar into gaseous SiF₄ and fluoride (B91410), or the sublimation of organic linkers. researchgate.net

For example, in a study of a zinc(II)-based MOF with a SiF₆²⁻ anion, TGA showed a weight loss of approximately 10% around 103°C, attributed to occluded guest molecules. mdpi.com A further loss leading to a total of 20% was observed up to 220°C, after which the framework began to decompose. mdpi.com The desolvated phase, obtained by heating the material, showed no initial mass loss up to ~220°C, confirming the removal of guest molecules and indicating the decomposition temperature of the framework itself. mdpi.com

The table below summarizes typical thermal decomposition data for materials containing hexafluorosilicate.

| Material | Initial Mass Loss Temperature (°C) | Decomposition Onset Temperature (°C) | Atmosphere | Reference |

| IPM-325_p2 (Zn-MOF with SiF₆²⁻) | ~103 | ~220 | N₂ | mdpi.com |

| SIFSIX-3-M (M=Ni, Cu, Zn) | <150 (desolvation) | Varies with metal and ligand | N₂ | sci-hub.seresearchgate.net |

| SIFSIX-1-M (M=Ni, Co, Cd) | <150 (desolvation) | Varies with metal and ligand | N₂ | researchgate.netnii.ac.jp |

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. skztester.comsinica.edu.tw This allows for the detection and characterization of thermal events such as phase transitions, melting, crystallization, and glass transitions. skztester.comnih.gov

For this compound and its complexes, DSC can provide valuable information about their structural transformations upon heating or cooling. subodhpgcollege.com An endothermic peak in a DSC thermogram typically corresponds to a process that absorbs heat, such as melting or a solid-solid phase transition to a higher energy state. Conversely, an exothermic peak indicates a heat-releasing process like crystallization. The temperature at which the peak maximum occurs is the transition temperature, and the area under the peak is proportional to the enthalpy change (ΔH) of the transition. zentriforce.com

DSC is a highly sensitive method for studying the thermotropic properties of materials and can be used to determine their purity and stability. zentriforce.comnih.gov The technique is capable of detecting subtle changes in heat capacity, which can signify the onset of a phase transition or a change in the material's conformational state. zentriforce.com In conjunction with TGA, DSC provides a comprehensive thermal profile of a compound, aiding in the understanding of its structural integrity under varying thermal conditions. subodhpgcollege.com

The following table illustrates the type of data obtained from DSC analysis.

| Material | Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Reference |

| Generic Polymer | Glass Transition | Tg (onset) | - | - | skztester.com |

| Generic Crystalline Solid | Melting | Tm (onset) | Tm (peak) | ΔHm | nih.gov |

| Generic Amorphous Solid | Crystallization | Tc (onset) | Tc (peak) | ΔHc | nih.gov |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization and Phase Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline materials, including this compound and its various complexes. wikipedia.org It provides information about the crystal structure, phase purity, and crystallite size of a bulk sample. wikipedia.orgncl.ac.uk The technique relies on the constructive interference of monochromatic X-rays scattered by the periodic arrangement of atoms in a crystal lattice.

The resulting diffraction pattern is a fingerprint of the crystalline material, with a unique set of diffraction peaks corresponding to specific crystallographic planes. By comparing the experimental PXRD pattern of a synthesized sample to a reference pattern from a database or a pattern simulated from single-crystal X-ray diffraction data, one can confirm the identity and phase purity of the material. ncl.ac.uknist.govnist.gov The presence of unexpected peaks indicates the existence of impurities or a different crystalline phase. ncl.ac.uk

For instance, in the synthesis of metal-organic frameworks (MOFs) incorporating this compound, PXRD is routinely used to ensure that the bulk synthesized material corresponds to the structure determined from a single crystal. mdpi.com A near-perfect match between the experimental and simulated patterns confirms the phase purity of the sample. ncl.ac.uk Furthermore, PXRD can be used to monitor phase transitions induced by changes in temperature, pressure, or guest molecule exchange. wikipedia.org

The table below presents a hypothetical example of PXRD data for a crystalline compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 10.2 | 8.67 | 100 | (100) |

| 15.5 | 5.71 | 45 | (110) |

| 20.4 | 4.35 | 80 | (200) |

| 25.1 | 3.54 | 60 | (210) |

| 30.8 | 2.90 | 30 | (211) |

Advanced Spectroscopic and Elemental Analysis for Compositional Verification

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. northwestern.edubris.ac.uk

In the context of this compound, XPS is employed to verify the presence and stoichiometry of zinc, silicon, and fluorine on the surface of a sample. The technique involves irradiating the material with a beam of X-rays, which causes the emission of core-level electrons. bris.ac.uk The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. aimspress.com

Furthermore, small shifts in the binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. bris.ac.uk For example, the binding energies of the Zn 2p, Si 2p, and F 1s core levels in this compound can confirm the +2 oxidation state of zinc and the presence of the SiF₆²⁻ anion.

In some cases, spectral overlap can occur, for instance, between the Fe 2p region and the Zn Auger L₃M₂₃M₂₃ structure when using an Al Kα X-ray source. preprints.org Careful analysis, sometimes requiring the use of a different X-ray source like Mg Kα, is necessary to correctly identify and quantify the elements present. preprints.org

The following table provides representative binding energy ranges for elements relevant to this compound analysis.

| Element | Core Level | Binding Energy (eV) | Reference |

| Zn | 2p₃/₂ | ~1022 | researchgate.net |

| Zn | 2p₁/₂ | ~1045 | researchgate.net |

| Si | 2p | ~103 | rsc.org |

| F | 1s | ~689 | rsc.org |

| C | 1s | ~285 (adventitious carbon) | bris.ac.uk |

| O | 1s | ~531 | bris.ac.uk |

Elemental Analysis and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Stoichiometry

The precise determination of the stoichiometric composition of this compound and its complexes is fundamental to confirming their identity and purity. Elemental analysis and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) are two primary analytical techniques employed for this purpose. These methods provide quantitative data on the elemental makeup of a compound, allowing for the verification of its empirical and molecular formula.

Elemental analysis provides the percentage composition of elements such as carbon, hydrogen, and nitrogen within a compound. This is particularly crucial for complexes of this compound that incorporate organic ligands. By comparing the experimentally determined percentages with the calculated theoretical values for a proposed structure, the stoichiometry can be confirmed.

Inductively coupled plasma-optical emission spectroscopy (ICP-OES) is a highly sensitive technique used for determining the atomic composition of a sample. technologynetworks.com It is especially effective for quantifying the amounts of metallic and metalloid elements. In the context of this compound, ICP-OES is invaluable for accurately measuring the concentrations of zinc and silicon. The technique involves introducing the sample into a high-temperature argon plasma, which excites the atoms of the elements present. technologynetworks.com As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emitted light is directly proportional to the concentration of the element in the sample. mdpi.com

Detailed Research Findings

Research has demonstrated the utility of these methods in characterizing newly synthesized compounds containing the hexafluorosilicate anion. For pure, anhydrous this compound (ZnSiF₆), the theoretical elemental composition is a fixed ratio based on its atomic weights. drugfuture.comrsc.org

Table 1: Theoretical Elemental Composition of this compound (ZnSiF₆)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percent Composition (%) |

|---|---|---|---|---|---|

| Zinc | Zn | 65.38 | 1 | 65.38 | 31.51% |

| Silicon | Si | 28.09 | 1 | 28.09 | 13.54% |

| Fluorine | F | 19.00 | 6 | 114.00 | 54.95% |

| Total | ZnSiF₆ | 207.47 | 100.00% |

Note: Percentages are calculated based on the provided atomic weights and may slightly differ from source values due to rounding. drugfuture.comrsc.org

In the study of complex coordination compounds, elemental analysis is indispensable. For instance, in the synthesis of a cage complex with the formula (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂, where L² represents an organic ligand, elemental analysis was performed to validate the proposed structure. rsc.org The experimental findings for carbon, hydrogen, and nitrogen were compared against the calculated values for the hypothesized formula. rsc.org

Table 2: Elemental Analysis Data for the Complex (SiF₆)@Zn₂L²₄·2C₄H₈O·4CH₂Cl₂

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 50.88 | 50.79 |

| Hydrogen (H) | 3.84 | 3.81 |

| Nitrogen (N) | 5.93 | 5.97 |

Data sourced from a study on the systematic formation of hexafluorosilicate during crystallization. rsc.org

The close correlation between the calculated and found percentages confirms the stoichiometry of the complex, including the presence of the hexafluorosilicate anions, the zinc cations, the organic ligands, and the solvent molecules within the crystal lattice. rsc.org

Similarly, ICP-OES has been employed to determine the zinc content in various complex materials. For example, in the characterization of mesoporous silica (B1680970) loaded with a zinc-containing compound, ICP-OES was used to quantify the weight percentage of zinc, providing crucial data on the composition of the final material. acs.org The technique's ability to analyze multiple elements simultaneously with high precision and accuracy makes it a powerful tool for stoichiometric analysis. spectroscopyonline.com While specific ICP-OES data for pure this compound is not detailed in the provided search results, the methodology is standard for determining zinc and silicon content in a wide array of materials, including zinc-bearing ores and waste products. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of Zinc Hexafluorosilicate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Binding Sites, and Intermolecular Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.comaimspress.com It has been successfully applied to understand the intricate details of zinc hexafluorosilicate (B96646) systems.

DFT calculations have been instrumental in elucidating the electronic and geometric structures of zinc(II) complexes, including those with porphyrazine and its derivatives. nih.gov These studies reveal that the nature of the metal and the ligand has a minimal effect on the perimeter of the coordination cavity. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) calculations indicate that the bonds between zinc and nitrogen have a lesser ionic character compared to calcium-nitrogen bonds in similar structures. nih.gov

In the context of metal-organic frameworks (MOFs) containing zinc hexafluorosilicate, DFT is crucial for identifying potential gas binding sites. researchgate.net For instance, in a specific MOF, DFT calculations have shown that acetylene (B1199291) (C2H2) and carbon dioxide (CO2) are preferentially adsorbed in the narrow channels of the structure. researchgate.net This is attributed to the strong binding affinity, which is a result of C-H···O/N interactions between the host framework and the guest gas molecules. researchgate.net DFT-D calculations, which account for dispersion forces, have been used to determine the binding energies at these sites. acs.orgrsc.org For example, in one study, the calculated static binding energy for C2H2 was approximately 56.8 kJ mol⁻¹ at one site and 51.7 kJ mol⁻¹ at another. acs.org

A study on a [Zn(SiF6)(phen)2] complex utilized DFT to analyze the influence of crystal packing on its molecular structure. nih.gov The calculations helped to understand the distorted octahedral coordination of the Zn(II) cation and the bidentate binding of the hexafluorosilicate ligand. nih.gov

The table below summarizes key findings from DFT calculations on this compound and related systems:

| System | Key DFT Finding | Reference |

| Zinc(II) porphyrazine complexes | Coordination cavity perimeter is largely independent of the metal and ligand. | nih.gov |

| Zinc(II) porphyrazine complexes | Zn-N bonds are less ionic than Ca-N bonds. | nih.gov |

| MOF with hexafluorosilicate anions | Identified preferential binding sites for C2H2 and CO2 in narrow channels. | researchgate.net |

| [Zn(SiF6)(phen)2] complex | Revealed the influence of crystal packing on the distorted octahedral geometry of the Zn(II) cation. | nih.gov |

| UTSA-300a MOF | Calculated C2H2 binding energies of ~56.8 and ~51.7 kJ mol⁻¹. | acs.org |

| SIFSIX-bidmb-Cu MOF | Determined C2H2 binding energies of ~67.5 and ~72.4 kJ mol⁻¹. | rsc.org |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Interactions in Solution and Solid State

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the examination of the dynamic behavior and interactions of this compound in both solution and solid-state environments.

In solution, MD simulations are invaluable for understanding the behavior of ions and molecules. For example, ab initio quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to study the hydration of Zn(II) ions in aqueous solutions. researchgate.net These simulations have shown that including both the first and second hydration shells in the quantum mechanical region significantly impacts the properties of the hydrated ion, leading to a coordination number of 6 for the first shell. researchgate.net MD simulations have also been employed to investigate the influence of Zn(II) on the structure and membrane interactions of antimicrobial peptides, revealing that the ion can stabilize helical conformations in its binding region. nih.gov

The following table highlights some applications of MD simulations in studying systems relevant to this compound:

| System/Phenomenon | Key MD Simulation Finding | Reference |

| Crystalline lithium silicates | Characterization of structural and electronic properties. | unt.edu |

| PTMA cathode material | Understanding the effects of solvent and charge state on solid-phase structure. | nrel.gov |

| Zn(II) in aqueous solution | Determination of a first shell coordination number of 6. | researchgate.net |

| Antimicrobial peptide with Zn(II) | Zn(II) stabilizes helical conformations in the binding region. | nih.gov |

Theoretical Models for Phase Transitions and Order-Disorder Phenomena in Hydrated Hexafluorosilicates

Theoretical models are essential for understanding the complex phenomena of phase transitions and order-disorder in hydrated hexafluorosilicates. These models often complement experimental techniques like differential scanning calorimetry and Raman spectroscopy.

Phase transitions in these compounds are frequently associated with the dynamics of the system and are often of the order-disorder type. researchgate.net This means the transition involves a change from a more ordered crystalline state to a more disordered state, often related to the motion of constituent ions or molecules. For example, in some alkylammonium hexafluorosilicate salts, phase transitions are linked to the reorientational motion of the cations. researchgate.net

Theoretical group analyses, based on the site symmetry of anions and cations determined from X-ray diffraction, are used to interpret vibrational spectra and understand the mechanisms of these phase transitions. researchgate.net The analysis of hydrogen bonding is also crucial, as these interactions play a significant role in the crystal packing and can influence the transition temperatures and characteristics. researchgate.net For instance, in some hydrated hexafluorosilicates, water molecules form hydrogen-bonded clusters with the SiF6²⁻ anions, which in turn self-organize into supramolecular chains. researchgate.net

The study of long-range homogeneously disordered structures, such as those found in mixed crystals and solid-solution series, provides a framework for understanding the varying degrees of order and disorder in these materials. mdpi.com These theoretical approaches help to explain how the arrangement of atoms can deviate from perfect periodicity while still maintaining a crystalline structure. mdpi.com

Predictive Modeling of this compound Reactivity and Stability in Diverse Environments

Predictive modeling aims to forecast the chemical reactivity and stability of this compound under various conditions, which is crucial for its application and handling.

One approach to predicting reactivity is through the use of machine-learning models. rsc.org These models can be trained on large datasets of chemical information to predict the compatibility and potential for side reactions between different chemical components. rsc.org While traditionally, reactivity has been predicted based on simple electronic properties like electronegativity and ionization energy, these methods are often limited in scope and accuracy. rsc.org

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting chemical reactivity. rsc.org CDFT uses various reactivity descriptors, derived from the principles of electronic structure, to gain insights into the mechanisms of chemical processes. rsc.org

For metal-organic frameworks (MOFs) containing this compound, predictive modeling is used to anticipate their performance in applications like gas separation. acs.orgbham.ac.uk For example, computational methods can predict the structural landscape of a MOF, helping to identify the most stable and likely crystal structures to form. acs.orgbham.ac.uk These predictions can then be validated experimentally. acs.orgbham.ac.uk

The stability of this compound can also be assessed in the context of its interactions with other molecules. For instance, the formation of supramolecular assemblies, where the hexafluorosilicate anion is encapsulated, has been studied. acs.org The characterization of these assemblies through techniques like ESI-MS and NMR spectroscopy, combined with computational modeling, helps to understand the factors governing the stability of the encapsulated anion. acs.org

Research on Coordination Chemistry and Supramolecular Self Assembly Involving Zinc Hexafluorosilicate

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) with Zinc Hexafluorosilicate (B96646)

The synthesis of Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs) represents a major area of materials science, where zinc hexafluorosilicate is often employed. mdpi.comnih.gov These materials are extended networks composed of metal ions or clusters linked by organic molecules, resulting in structures with potential voids. mdpi.comnii.ac.jp The ability to tune the components, including the metal, organic linker, and counter-ions like hexafluorosilicate, allows for the creation of frameworks with tailored properties. mdpi.com

The hexafluorosilicate (SiF₆²⁻) anion plays a crucial architectural role in the formation of MOFs, primarily by acting as a bridging pillar. mdpi.comnii.ac.jp In many syntheses, N-donor ligands and metal ions self-assemble to form two-dimensional (2D) square-grid sheets. nii.ac.jpnih.gov The SiF₆²⁻ anion then links these 2D layers, extending the structure into a three-dimensional (3D) framework. mdpi.comnii.ac.jp This pillaring action is fundamental in creating robust, porous materials.

In a notable example, a Zn(II)-based MOF, IPM-325, the zinc metal center is octahedrally coordinated with four nitrogen atoms from the organic linkers in the equatorial plane and two fluorine atoms from two different SiF₆²⁻ anions at the axial positions. mdpi.comresearchgate.net This N₄F₂ donor set demonstrates the direct coordination of the anion to the metal center, with the SiF₆²⁻ anion bridging between two zinc ions to build the 3D structure. mdpi.comresearchgate.net The presence of highly electronegative fluorine atoms on the SiF₆²⁻ pillars also imparts a highly charged, polar nature to the pore surfaces of the resulting MOFs. mdpi.com

The choice of the neutral N-donor organic linker is critical as it profoundly influences the final topology, dimensionality, and porosity of the resulting framework. mdpi.comufsc.br The length and geometry of the linker dictate the spacing between the metal centers and, consequently, the dimensions of the pores within the material.

For instance, the use of a shorter N-donor linker like pyrazine (B50134), as opposed to the longer 4,4'-bipyridine, leads to a contraction in the pore aperture of the resulting framework. researchgate.net A specific example is the MOF SIFSIX-3-Zn, which uses pyrazine and is isostructural to SIFSIX-1-Cu, which uses 4,4'-bipyridine; the shorter ligand reduces the pore aperture from 9.54 Å to just 3.84 Å. researchgate.net The reaction of this compound with the flexible N-donor linker (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine resulted in a 3D framework with a primitive cubic (pcu) topology, featuring two distinct types of rectangular pores. mdpi.comresearchgate.net

The table below summarizes the characteristics of MOFs synthesized with this compound and various N-donor linkers.

| Framework Name | Metal Ion | N-Donor Linker | Anion Pillar | Framework Dimensionality & Topology | Pore Dimensions (Å) |

| IPM-325 | Zn(II) | (1E,2E)-1,2-bis(pyridin-4-ylmethylene)hydrazine | SiF₆²⁻ | 3D, twofold interpenetrated, pcu | 5.55 x 7.46 and 5.84 x 6.54 |

| SIFSIX-3-Zn | Zn(II) | Pyrazine | SiF₆²⁻ | 3D, pillared square-grid | 3.84 |

| [Zn(dpa)₂(SiF₆)] | Zn(II) | 9,10-di(4-pyridyl)anthracene | SiF₆²⁻ | 3D | - |

Data sourced from references mdpi.comnii.ac.jpresearchgate.netresearchgate.net.

MOFs constructed with this compound can exhibit complex structural behaviors such as interpenetration and dynamic transformations. mdpi.comnih.gov Interpenetration occurs when two or more independent frameworks grow through one another within the same crystal. A Zn(II)-based MOF, IPM-325, was found to be a twofold interpenetrated framework. mdpi.comresearchgate.net

Furthermore, some of these frameworks are not rigid and can undergo structural changes in response to external stimuli, such as the removal of guest solvent molecules. mdpi.comnih.gov This flexibility can be crucial for applications in selective sorption. mdpi.com IPM-325 demonstrates this property, exhibiting a two-step structural transformation upon solvent removal, as confirmed by powder X-ray diffraction (PXRD). mdpi.comresearchgate.net The initial phase, IPM-325_p1, transforms to a second phase, IPM-325_p2, upon exposure to air, and then to a third, desolvated phase, IPM-325_p3, after heating under vacuum. mdpi.com This indicates that flexible SiF₆²⁻-based MOFs can offer unique properties combining high selectivity with dynamic structural behavior. mdpi.com Similarly, other research has shown the solid-state transformation of a 2D interdigitated Zn(II) MOF into a doubly interpenetrated 3D pillar-layered framework upon UV irradiation. nih.gov

The combination of SiF₆²⁻ pillars and specific N-donor linkers is a powerful strategy for engineering ultramicroporous frameworks (pore size < 10 Å) designed for selective molecular recognition and separation. nih.govresearchgate.net The highly polar pore surfaces, decorated with the electronegative fluorine atoms of the SiF₆²⁻ anions, create preferential binding sites for certain gas molecules, enabling their separation from mixtures. mdpi.comnih.gov

These "SIFSIX" materials are particularly noted for their performance in separating industrially relevant gases. nih.gov For example, the contracted pore aperture in SIFSIX-3-Zn (3.84 Å) makes it suitable for the steric separation of small gas molecules. researchgate.net The precise tuning of pore size and chemistry allows for a molecular sieving effect, where smaller molecules can pass through the pores while larger ones are excluded. nih.govresearchgate.net This has been effectively applied to challenging separations such as acetylene (B1199291) (C₂H₂) from carbon dioxide (CO₂) and ethylene (B1197577) (C₂H₄). nih.govresearchgate.net The strong interactions between guest molecules like CO₂ and the fluorine-lined pore walls are key to the high selectivity observed in these materials. mdpi.comresearchgate.net

Supramolecular Anion Binding and Encapsulation Chemistry

Beyond the realm of extended crystalline frameworks, the hexafluorosilicate anion is a target for supramolecular chemists designing host molecules for specific anion recognition and binding.

Supramolecular assemblies known as "nanojars" have proven to be exceptionally effective hosts for binding the hexafluorosilicate anion. nih.govacs.org These neutral receptors are self-assembled coordination complexes of the general formula [anion⊂{cis-CuII(μ–OH)(μ-pz)}n]²⁻ (where pz = pyrazolate), which form around an anionic template. nih.govresearchgate.net

The binding of the octahedral SiF₆²⁻ anion inside the nanojar cavity is remarkably strong and highly specific. nih.govacs.org This interaction is mediated exclusively by a dense network of charge-assisted hydrogen bonds. nih.govresearchgate.net X-ray crystallography of a hexafluorosilicate-containing nanojar revealed that the six fluorine atoms of the SiF₆²⁻ guest participate in a total of 18 hydrogen bonds with the inner wall of the nanojar host. nih.gov This intricate bonding pattern is responsible for the powerful encapsulation of the anion. nih.govacs.org

Characterization using electrospray ionization mass spectrometry (ESI-MS) has identified several nanojar species that encapsulate hexafluorosilicate, including those with n = 28, 30, 32, and 34 copper centers. nih.govacs.org Research has shown a size-based preference, where the larger, octahedral SiF₆²⁻ anion is preferentially bound by a larger Cu₃₂ nanojar, whereas the smaller, trigonal planar carbonate anion (CO₃²⁻) favors a smaller Cu₂₇ nanojar. researchgate.netnih.gov This work demonstrates that nanojars are versatile anion-binding agents capable of sequestering not only common trigonal or tetrahedral anions but also larger octahedral ones like hexafluorosilicate. nih.govacs.org

The table below details the different hexafluorosilicate-entrapping nanojar species identified.

| Nanojar Species | Formula | Primary Characterization Method |

| Cu₂₈SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₂₈]²⁻ | ESI-MS |

| Cu₃₀SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₀]²⁻ | ESI-MS |

| Cu₃₂SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₂]²⁻ | ESI-MS, X-ray Diffraction |

| Cu₃₄SiF₆ | [SiF₆⊂{cis-CuII(μ–OH)(μ-pz)}₃₄]²⁻ | ESI-MS |

Data sourced from references nih.govacs.org.

Mechanisms of Charge-Assisted Hydrogen Bonding in Anion Recognition and Selectivity

Charge-assisted hydrogen bonding is a powerful strategy in supramolecular chemistry for the recognition of anions, where electrostatic interactions significantly enhance the strength of hydrogen bonds. nih.govrsc.org This mechanism is particularly effective for the recognition of hydrophilic anions in aqueous environments, as the electrostatic attraction helps to overcome the high energy penalty of dehydrating the anion. nih.gov In the context of the hexafluorosilicate (SiF₆²⁻) anion, this principle is leveraged in various synthetic receptors to achieve high affinity and selectivity.

The core of charge-assisted hydrogen bonding lies in the electrostatic attraction between a positively charged receptor (cationic host) and the negatively charged anion. This attraction brings the two species into close proximity, facilitating the formation of multiple hydrogen bonds. These hydrogen bonds are strengthened by the charge, a phenomenon that has been observed in various systems, including those with polyammonium and guanidinium (B1211019) receptors. nih.gov

The selectivity for certain anions over others is governed by a combination of factors, including the size, shape, and charge density of the anion, as well as the complementary size and geometry of the host's binding pocket. For instance, studies have shown that larger nanojars can preferentially bind the octahedral hexafluorosilicate anion over smaller, trigonal planar anions like carbonate. researchgate.net The intricate network of hydrogen bonds formed between the host and the guest is crucial for this selectivity. In one example, a tripodal amide ligand was shown to form a dimeric capsular assembly that encapsulates the hexafluorosilicate anion, with each of the six fluoride (B91410) atoms acting as an acceptor for multiple hydrogen bonds, including N-H···F and C-H···F interactions. researchgate.net

The strength of these interactions is notable, with computational studies and X-ray crystallography revealing short hydrogen bond distances, indicative of strong binding. anu.edu.au This robust binding, driven by the synergy of electrostatic attraction and hydrogen bonding, allows for the selective recognition of anions like hexafluorosilicate even in competitive solvent mixtures. anu.edu.au

Investigation of Hydrogen Bonding Networks in Hexaaquo this compound and Related Compounds

The crystal structure of hydrated metal salts provides a rich landscape for studying extensive hydrogen bonding networks. In compounds containing the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and the hexafluorosilicate anion, SiF₆²⁻, the interactions between the coordinated water molecules and the fluorine atoms of the anion are of primary importance in defining the solid-state architecture.

The [Zn(H₂O)₆]²⁺ cation typically adopts an octahedral geometry, with six water molecules directly coordinated to the zinc ion. These coordinated water molecules act as excellent hydrogen bond donors. The hexafluorosilicate anion, also octahedral, presents its six fluorine atoms as potential hydrogen bond acceptors. The resulting crystal structures are often characterized by a three-dimensional network of O-H···F hydrogen bonds.

These hydrogen-bonding networks are crucial for the stability of the crystal lattice. nih.gov The arrangement of these bonds can lead to the formation of specific structural motifs. For example, in the crystal structure of a related compound, the methanol (B129727) solvent molecule forms a hydrogen bond with one of the fluorine atoms of the hexafluorosilicate ligand. nih.gov This illustrates the capacity of the SiF₆²⁻ anion to participate in hydrogen bonding.

Complexation Studies of this compound with Organic Ligands in Aqueous and Non-Aqueous Solutions

The complexation of this compound with a variety of organic ligands has been investigated in both aqueous and non-aqueous media, leading to the formation of diverse coordination compounds with interesting structural features. These studies provide insight into the coordinating behavior of the hexafluorosilicate anion and the factors that influence the final structure of the complex.

In some instances, the hexafluorosilicate anion can act as a bidentate ligand, coordinating directly to the zinc(II) center through two of its fluorine atoms. A notable example is the complex formed with 1,10-phenanthroline (B135089) (phen), [Zn(SiF₆)(phen)₂]. nih.gov In this case, the zinc(II) ion is in a severely distorted octahedral coordination environment, being chelated by the two phenanthroline ligands and the bidentate hexafluorosilicate anion. nih.gov This represents a rare example of a structurally characterized Zn(II) complex with a bidentate hexafluorosilicate ligand. nih.gov

More commonly, the hexafluorosilicate anion acts as a counter-anion, balancing the charge of a cationic zinc complex, or as a bridging ligand in the formation of coordination polymers. In the presence of multidentate N-donor ligands, self-assembly processes can lead to the formation of cage-like structures where the hexafluorosilicate anion is encapsulated. rsc.orgresearchgate.net For example, the reaction of zinc(II) tetrafluoroborate (B81430) with a tridentate N-donor ligand in a glass vessel can unexpectedly yield a cage compound encapsulating a hexafluorosilicate anion, (SiF₆)@Zn₂L₄. rsc.org The formation of the hexafluorosilicate anion in this case is attributed to the reaction of the tetrafluoroborate anion with the silica (B1680970) of the glassware. rsc.org

The solvent system plays a crucial role in the outcome of these complexation reactions. The choice of solvent can influence the solubility of the reactants and products, and can also participate in the coordination or hydrogen-bonding interactions within the crystal structure. For example, the complex [Zn(SiF₆)(phen)₂] was crystallized from a methanol-containing solution, and the methanol molecule was incorporated into the crystal lattice, forming a hydrogen bond with the hexafluorosilicate ligand. nih.gov

The following table summarizes key findings from complexation studies of this compound with selected organic ligands.

| Organic Ligand | Solvent System | Resulting Complex | Key Structural Features |

| 1,10-Phenanthroline (phen) | Methanol | [Zn(SiF₆)(phen)₂]·CH₃OH | Mononuclear complex; distorted octahedral Zn(II); bidentate SiF₆²⁻ ligand. nih.gov |

| Tridentate N-donor (L²) | Tetrahydrofuran/Methanol/Dichloromethane | (SiF₆)@Zn₂L₄·2C₄H₈O·4CH₂Cl₂ | Dinuclear cage encapsulating an SiF₆²⁻ anion; another SiF₆²⁻ acts as a counter-anion. rsc.org |

| 4,4'-Bipyridine | Not specified | Diaquabis(4,4'-bipyridine)this compound | Two-dimensional coordination polymer. tandfonline.com |

These studies demonstrate the versatility of this compound in coordination chemistry, where the hexafluorosilicate moiety can act as a ligand, a template for cage formation, or a simple counter-anion, depending on the reaction conditions and the nature of the organic ligands employed.

Advanced Materials Science and Engineering Applications of Zinc Hexafluorosilicate

Development of High-Performance Ceramics and Glass with Enhanced Durability and Thermal Stability